molecular formula C10H7F3N2O B12438466 5-(Trifluoromethoxy)quinolin-4-amine

5-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B12438466
M. Wt: 228.17 g/mol
InChI Key: FKWLNRBWXDEELE-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)quinolin-4-amine typically involves the introduction of the trifluoromethoxy group onto the quinoline ring. One common method involves the reaction of 4-aminoquinoline with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)quinolin-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7-9(8)6(14)4-5-15-7/h1-5H,(H2,14,15)

InChI Key

FKWLNRBWXDEELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)N

Origin of Product

United States

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